molecular formula C13H17ClFNO B1429248 [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol CAS No. 1261230-49-2

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

Cat. No. B1429248
CAS RN: 1261230-49-2
M. Wt: 257.73 g/mol
InChI Key: LGOANKKEQQAZRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . This compound can be used in the synthesis of various derivatives . A method for preparing 2-chloro-6-fluorobenzaldehyde, which could potentially be used in the synthesis of the target compound, has been described in a patent .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), attached to a methanol group through a benzyl group that is substituted with chlorine and fluorine atoms .


Chemical Reactions Analysis

The compound, due to the presence of the benzyl group, might undergo reactions at the benzylic position. These could include free radical reactions, nucleophilic substitutions, and oxidations .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research on compounds structurally related to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol, like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves synthesis through condensation processes. These compounds are typically characterized using spectroscopic techniques and X-ray crystallography to confirm their structure and crystallization patterns. The piperidine ring, a common feature in these compounds, often adopts a chair conformation (Benakaprasad et al., 2007).

  • Crystal Structure Analysis : Similar compounds, such as 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been synthesized and their crystal structures analyzed. These analyses reveal details about the molecular geometry, such as distorted tetrahedral arrangements around certain atoms (Prasad et al., 2008).

Reactivity and Chemical Properties

  • Reactivity with Other Compounds : Studies on the reactivity of related compounds, like 2-fluoro-5-nitrothiophene, provide insights into the chemical behavior of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. These studies often focus on reaction rates with nucleophiles and the role of solvent in these reactions (Guanti et al., 1975).

  • Molecular Interactions : Research into related structures has shown the importance of understanding molecular interactions in the solid state, which are often analyzed using Hirshfeld surface analysis. This analysis helps in understanding the stability and interactions within the crystal structure of such compounds (Prasad et al., 2018).

Potential Bioactive Applications

  • Antimicrobial Activity : Some compounds structurally related to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol have been explored for their antimicrobial properties. For instance, pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial activities, indicating the potential bioactive applications of such compounds (Patel et al., 2011).

properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOANKKEQQAZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192464
Record name 3-Piperidinemethanol, 1-[(2-chloro-6-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

CAS RN

1261230-49-2
Record name 3-Piperidinemethanol, 1-[(2-chloro-6-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanol, 1-[(2-chloro-6-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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